Lipophilicity (logD₇.₄) Reduction vs. Piperidine and Morpholine Bioisosteres
When azaspiro[3.3]heptane replaces piperidine or morpholine in matched molecular pairs, the measured logD₇.₄ decreases by as much as −1.0 unit despite the net addition of one carbon atom [REFS-EM-1]. This counterintuitive reduction originates from increased basicity (ΔpKa ≈ +1.9) and altered molecular topology, which reduces inductive electron withdrawal and increases aqueous solubility [REFS-EM-1]. For procurement decisions, this means that the 3-benzyl-1-azaspiro[3.3]heptan-2-one scaffold can deliver lower lipophilicity without sacrificing carbon count—an advantage over standard piperidine-containing fragments.
| Evidence Dimension | logD₇.₄ change relative to piperidine/morpholine analogue |
|---|---|
| Target Compound Data | Predicted logD₇.₄ reduction up to −1.0 (class-level average for N-linked 2-azaspiro[3.3]heptanes); exact value for the 2-oxo-3-benzyl derivative not individually published |
| Comparator Or Baseline | Piperidine and morpholine bioisosteres (matched molecular pairs) |
| Quantified Difference | ΔlogD₇.₄ up to −1.0 relative to the parent heterocycle |
| Conditions | logD₇.₄ measured by shake-flask or chromatographic method at pH 7.4 (ACS Med. Chem. Lett. 2019, Table 1) |
Why This Matters
Lower logD₇.₄ reduces off-target binding, phospholipidosis risk, and metabolic clearance, making the scaffold preferable for lead optimization programs where lipophilicity must be tightly controlled.
- [1] Degorce, S. L.; et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10, 1198–1204. View Source
